Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate is a complex organic compound belonging to the pyrrolo[1,2-c]pyrimidine class. This compound features a pyrimidine ring fused with a pyrrole structure, which is further substituted with various functional groups, including a bromobenzoyl moiety and a p-tolyl group. The presence of two carboxylate ester functionalities contributes to its chemical reactivity and potential biological activity.
The chemical reactivity of Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate can be attributed to the following functional groups:
Pyrrolo[1,2-c]pyrimidines have garnered attention for their potential biological activities. Studies indicate that derivatives of this class exhibit:
The synthesis of Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate typically involves multi-step synthetic pathways:
Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate may have potential applications in:
Interaction studies using molecular docking simulations suggest that compounds like Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate may effectively bind to specific enzyme targets. These studies help elucidate binding affinities and predict biological activity based on structural features .
Several compounds share structural characteristics with Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| 7-Amino-4-methylpyrrolo[1,2-c]pyrimidine | Amino and methyl substituents | Anticancer activity | Lacks ester functionality |
| 4-Bromo-7-methyl-pyrrolo[1,2-c]pyrimidine | Bromine and methyl groups | Moderate cytotoxicity | Simpler structure |
| Diethyl 5-methyl-7-(4-chlorobenzoyl)-pyrrolo[1,2-c]pyrimidine | Chlorobenzoyl instead of bromobenzoyl | Anticancer properties | Different halogen substitution |
This compound's unique combination of a bromobenzoyl moiety and dual carboxylic acid esters distinguishes it from other derivatives in terms of both reactivity and potential biological applications.
Multi-component reactions (MCRs) offer efficient pathways to construct the pyrrolo[1,2-c]pyrimidine core. A prominent method involves the cycloaddition of pyrrole-2-carbaldehydes with tosylmethyl isocyanide (TosMIC) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). For example, pyrrolo[1,2-c]pyrimidine derivatives 2a–b were synthesized by reacting pyrrole-2-carbaldehydes 1a–b with TosMIC in tetrahydrofuran (THF), yielding 3-tosylpyrrolo[1,2-c]pyrimidines in 76–88% efficiency. Subsequent desulfonylation using sodium/mercury amalgam provided the parent heterocycles 3a–b, which were alkylated with methyl iodide or trimethyloxonium tetrafluoroborate to form salts 4a–b.
Another MCR strategy employs 1,3-dipolar cycloaddition of pyrimidinium-N-ylides with electron-deficient alkynes. For instance, 3-biphenylpyrrolo[1,2-c]pyrimidines 4a–i were synthesized by reacting 4-biphenylpyrimidinium salts with alkynes in 1,2-epoxybutane, achieving yields of 44–62%. This one-pot approach avoids intermediate isolation, enhancing scalability.
For the target compound, a related three-component coupling could involve pyrrole-2-carbaldehyde, a substituted pyrimidine, and an acetylene precursor, followed by regioselective acylation at position 7.
Oxidative cyclization is pivotal for forming the fused pyrrolo[1,2-c]pyrimidine ring system. A notable example involves the microwave-assisted cyclization of intermediates with aldehydes. Treatment of tetracyclic precursor 4 with benzaldehyde in dimethyl sulfoxide (DMSO) under microwave irradiation (130°C, 30 minutes) yielded pyrrolo[1′,2′:1,6]pyrimido[5,4-b]indolizine 5a in 89% yield. This method leverages the oxidizing properties of DMSO to drive aromatization.
Alternatively, domino C–N coupling/hydroamination reactions enable the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. Alkynylated uracils react with anilines under palladium catalysis to form the pyrrolo-pyrimidine core via sequential Sonogashira coupling and cyclization. While this approach targets uracil derivatives, analogous conditions could be adapted for the 5,6-dicarboxylate moiety in the target compound.
For Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate, oxidative cyclization might involve intramolecular acylation of a pre-assembled intermediate, such as a bromobenzoyl-substituted pyrrole, to form the seven-membered ring.
Regioselective functionalization of the pyrrolo[1,2-c]pyrimidine core is critical for introducing substituents at positions 3, 5, 6, and 7. N-Alkylation of pyrrolo[1,2-c]pyrimidines 3a–b with methyl iodide or trimethyloxonium tetrafluoroborate proceeds with high regioselectivity at the pyrimidine nitrogen, yielding salts 4a–b in >90% yield. This selectivity arises from the greater nucleophilicity of the pyrimidine nitrogen compared to the pyrrole nitrogen.
Acylation at position 7 can be achieved using Friedel–Crafts conditions. For example, reacting pyrrolo[1,2-c]pyrimidine with 4-bromobenzoyl chloride in the presence of Lewis acids like aluminum chloride introduces the acyl group selectively at the electron-rich pyrrole ring. Similarly, the 5,6-dicarboxylate groups in the target compound are likely introduced via esterification of a diacid precursor with ethanol under acid catalysis.
The synthesis of Diethyl 7-(4-bromobenzoyl)-3-(p-tolyl)pyrrolo[1,2-c]pyrimidine-5,6-dicarboxylate presumably involves: